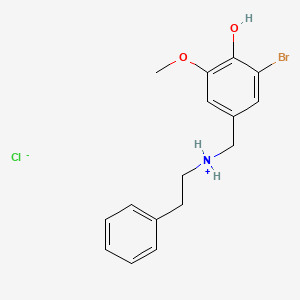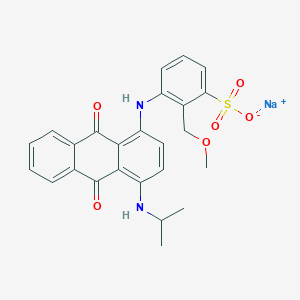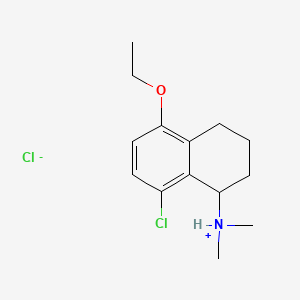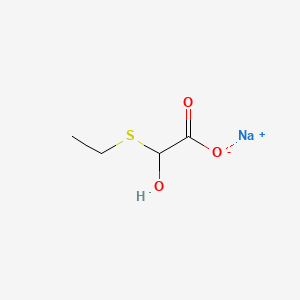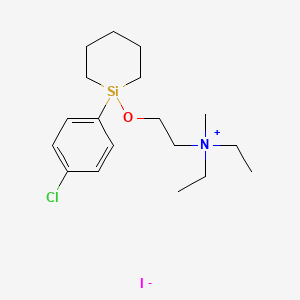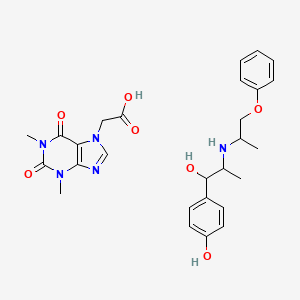
Teasuprine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Teasuprine is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its stability and reactivity, making it a valuable subject for research in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Teasuprine involves several steps, typically starting with the reaction of precursor compounds under controlled conditions. The exact synthetic route can vary, but common methods include:
Condensation Reactions: These reactions often involve the combination of smaller molecules to form this compound under specific conditions such as temperature and pH.
Catalytic Processes: Catalysts are frequently used to enhance the reaction rate and yield of this compound.
Purification Steps: After synthesis, this compound is purified using techniques such as crystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste, often involving:
Batch Processing: Large quantities of reactants are combined in a single batch, and the reaction is monitored until completion.
Continuous Flow Systems: Reactants are continuously fed into a reactor, and products are continuously removed, allowing for more efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Teasuprine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into other compounds with different properties.
Substitution: In substitution reactions, one or more atoms in this compound are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and other nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides of this compound, while reduction can produce various reduced forms.
Aplicaciones Científicas De Investigación
Teasuprine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in some processes.
Biology: this compound is studied for its potential effects on biological systems, including its role in cellular processes.
Medicine: Research is ongoing into the potential therapeutic uses of this compound, including its effects on certain diseases.
Industry: this compound is used in the production of various industrial products, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Teasuprine involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes and receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Teasuprine is compared with other similar compounds to highlight its unique properties:
Similar Compounds: Compounds such as taurine and hypotaurine share some structural similarities with this compound.
Uniqueness: this compound’s stability and reactivity make it distinct from other similar compounds, offering unique advantages in various applications.
Propiedades
Número CAS |
60640-79-1 |
|---|---|
Fórmula molecular |
C27H33N5O7 |
Peso molecular |
539.6 g/mol |
Nombre IUPAC |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid;4-[1-hydroxy-2-(1-phenoxypropan-2-ylamino)propyl]phenol |
InChI |
InChI=1S/C18H23NO3.C9H10N4O4/c1-13(12-22-17-6-4-3-5-7-17)19-14(2)18(21)15-8-10-16(20)11-9-15;1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h3-11,13-14,18-21H,12H2,1-2H3;4H,3H2,1-2H3,(H,14,15) |
Clave InChI |
NLDJGIDWOVFPSS-UHFFFAOYSA-N |
SMILES canónico |
CC(COC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


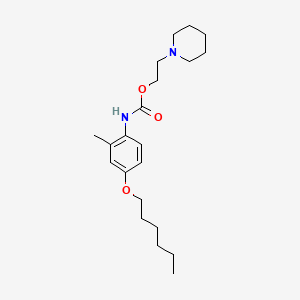
![N-[2,5-dihydroxy-4-(methoxymethyl)phenyl]acetamide](/img/structure/B13765116.png)
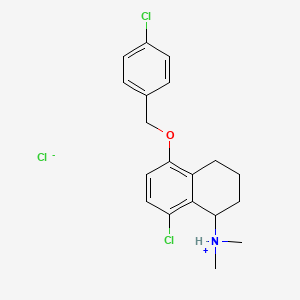

![7,12-Dipropylbenzo[a]anthracene](/img/structure/B13765126.png)
